5-(4-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-Chlorophenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps. One common route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(4-Chlorophenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in developing new drugs.
Industry: Used in the development of agricultural chemicals and other industrial applications
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide involves binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. This can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in viral replication or bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares a similar core structure but differs in the functional groups attached.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Similar in structure but contains an oxadiazole ring instead of an oxazole ring.
Uniqueness
5-(4-Chlorophenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H13ClN4O4S2 |
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Molecular Weight |
460.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H13ClN4O4S2/c20-13-3-1-12(2-4-13)17-11-16(23-28-17)18(25)22-14-5-7-15(8-6-14)30(26,27)24-19-21-9-10-29-19/h1-11H,(H,21,24)(H,22,25) |
InChI Key |
KAMYGOVNQNRHQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)Cl |
Origin of Product |
United States |
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